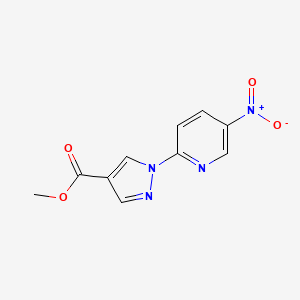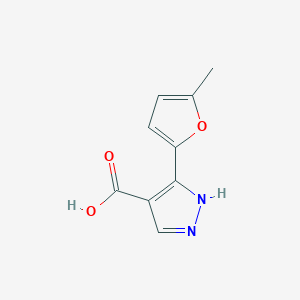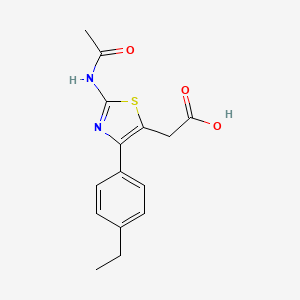![molecular formula C38H44N2O12 B11814304 bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate](/img/structure/B11814304.png)
bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物[(1S,2S,5S)-2-甲氧基羰基-6,6-二甲基-3-氮杂双环[3.1.0]己烷-1-基]双[(2S,3S)-2,3-双[(4-甲基苯甲酰基)氧基]丁二酸酯 是一种复杂的有机分子,其特点是具有双环结构和多个官能团。
准备方法
合成路线和反应条件
[(1S,2S,5S)-2-甲氧基羰基-6,6-二甲基-3-氮杂双环[3.1.0]己烷-1-基]双[(2S,3S)-2,3-双[(4-甲基苯甲酰基)氧基]丁二酸酯的合成涉及多个步骤,包括双环核的形成以及随后分子的官能化。反应条件通常涉及使用特定催化剂、溶剂和温度控制,以确保以高产率和纯度获得所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高效率并降低成本。这可能包括使用连续流动反应器、用于精确控制反应参数的自动化系统以及先进的纯化技术,以确保最终产品符合所需规格。
化学反应分析
反应类型
该化合物可以进行各种类型的化学反应,包括:
还原: 去除氧原子或添加氢原子,改变分子的氧化态。
取代: 用另一种官能团替换一个官能团,这可以改变化合物的性质。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化锂铝)和各种催化剂以促进取代反应。这些反应的条件通常涉及控制温度、特定溶剂,有时还需要惰性气氛以防止不希望发生的副反应。
主要产物
由这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生功能化程度更高的衍生物,而还原可能会产生更简单、更饱和的分子。
科学研究应用
该化合物在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构建块,研究反应机理,开发新的合成方法。
生物学: 研究其潜在的生物活性,包括与酶和受体的相互作用。
医学: 探索其潜在的治疗特性,例如抗炎、抗菌或抗癌活性。
工业: 由于其独特的结构特性,用于开发新材料,例如聚合物或涂层。
作用机理
[(1S,2S,5S)-2-甲氧基羰基-6,6-二甲基-3-氮杂双环[3.1.0]己烷-1-基]双[(2S,3S)-2,3-双[(4-甲基苯甲酰基)氧基]丁二酸酯发挥作用的机制与其与特定分子靶标的相互作用有关。这些靶标可能包括酶、受体或其他生物分子,导致细胞过程和途径发生变化。确切的机制将取决于具体的应用以及该化合物所使用的生物学环境。
作用机制
The mechanism by which bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
类似化合物
(1R,5S)-双环[3.1.0]己烷-2-醇: 一种结构相关的化合物,具有类似的双环特征.
双环[3.1.0]己烷-3-醇,4-亚甲基-1-(1-甲基乙基)-: 另一种具有不同官能团的双环化合物.
(1R,2S)-5-异丙基-2-甲基双环[3.1.0]己烷-2-醇: 一种类似的化合物,其取代基有所不同.
独特性
[(1S,2S,5S)-2-甲氧基羰基-6,6-二甲基-3-氮杂双环[3.1.0]己烷-1-基]双[(2S,3S)-2,3-双[(4-甲基苯甲酰基)氧基]丁二酸酯的独特性在于其官能团的特定组合及其在不同应用中的潜力。其复杂的结构允许进行广泛的化学修饰,使其成为研究和工业用途的多功能化合物。
属性
分子式 |
C38H44N2O12 |
|---|---|
分子量 |
720.8 g/mol |
IUPAC 名称 |
bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate |
InChI |
InChI=1S/C38H44N2O12/c1-19-9-13-21(14-10-19)29(41)49-25(31(43)51-37-23(35(37,3)4)17-39-27(37)33(45)47-7)26(50-30(42)22-15-11-20(2)12-16-22)32(44)52-38-24(36(38,5)6)18-40-28(38)34(46)48-8/h9-16,23-28,39-40H,17-18H2,1-8H3/t23-,24-,25+,26+,27-,28-,37-,38-/m1/s1 |
InChI 键 |
YZFGAUDVWYMIOU-QLGHABEQSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O[C@@]23[C@@H](C2(C)C)CN[C@@H]3C(=O)OC)OC(=O)C4=CC=C(C=C4)C)C(=O)O[C@@]56[C@@H](C5(C)C)CN[C@@H]6C(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC23C(C2(C)C)CNC3C(=O)OC)OC(=O)C4=CC=C(C=C4)C)C(=O)OC56C(C5(C)C)CNC6C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)








![1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid](/img/structure/B11814296.png)
![7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11814297.png)

![4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B11814302.png)
